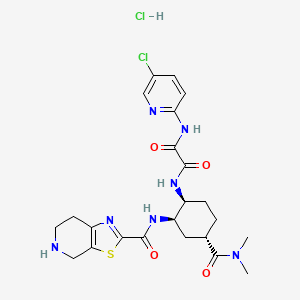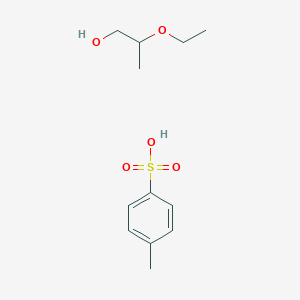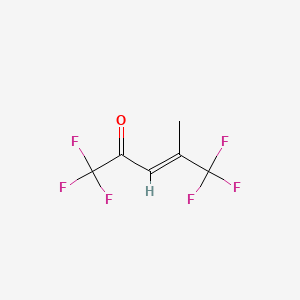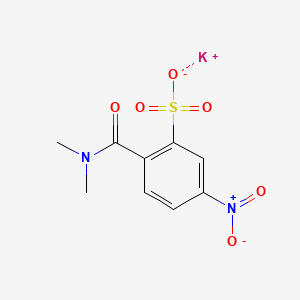
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate is a chemical compound with a complex structure that includes a dimethylcarbamoyl group, a nitro group, and a benzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate typically involves multiple steps. One common method includes the nitration of a benzenesulfonate derivative followed by the introduction of a dimethylcarbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carbamoylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylcarbamoyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- Potassium 2-(Dimethylcarbamoyl)-4-nitrobenzenesulfonate
- Potassium 2-(Dimethylcarbamoyl)-3-nitrobenzenesulfonate
- Potassium 2-(Dimethylcarbamoyl)-6-nitrobenzenesulfonate
Uniqueness
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C9H9KN2O6S |
|---|---|
分子量 |
312.34 g/mol |
IUPAC名 |
potassium;2-(dimethylcarbamoyl)-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H10N2O6S.K/c1-10(2)9(12)7-4-3-6(11(13)14)5-8(7)18(15,16)17;/h3-5H,1-2H3,(H,15,16,17);/q;+1/p-1 |
InChIキー |
YVVVWTQPSUIPKN-UHFFFAOYSA-M |
正規SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)
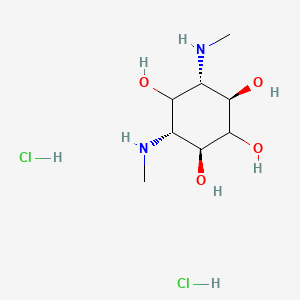
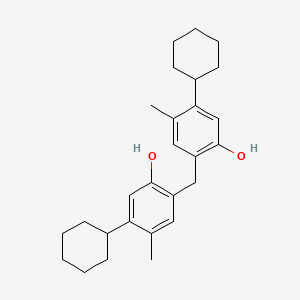
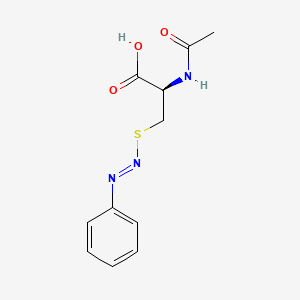
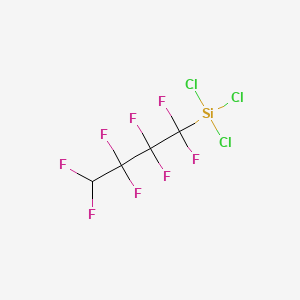
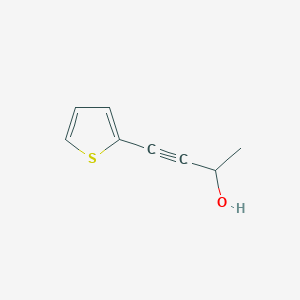



![11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)
